An In-depth Technical Guide to 1,1,1-Trifluoro-2,4-pentanedione: Properties, Synthesis of Bioactive Derivatives, and Experimental Protocols
An In-depth Technical Guide to 1,1,1-Trifluoro-2,4-pentanedione: Properties, Synthesis of Bioactive Derivatives, and Experimental Protocols
CAS Number: 367-57-7
This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-2,4-pentanedione, a fluorinated β-diketone, for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, its application as a versatile building block in the synthesis of bioactive molecules, and provides relevant experimental protocols.
Core Properties of 1,1,1-Trifluoro-2,4-pentanedione
1,1,1-Trifluoro-2,4-pentanedione, also known as trifluoroacetylacetone (TFAA), is a colorless to light yellow liquid.[1] The presence of the trifluoromethyl group significantly influences its chemical properties, particularly its reactivity and the stability of its derivatives.[2]
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 367-57-7 | [3] |
| Molecular Formula | C₅H₅F₃O₂ | [4] |
| Molecular Weight | 154.09 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 105-107 °C | [5] |
| Density | 1.27 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.388 | [5] |
| Solubility | Slightly soluble in water; soluble in many organic solvents. | [6] |
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, 1,1,1-Trifluoro-2,4-pentanedione exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding. Proton NMR spectroscopy indicates that the compound predominantly exists as the enol tautomer.[4] The equilibrium can be influenced by factors such as the solvent.
Caption: Keto-enol tautomerism of 1,1,1-Trifluoro-2,4-pentanedione.
Applications in the Synthesis of Bioactive Molecules
The unique chemical properties of 1,1,1-Trifluoro-2,4-pentanedione make it a valuable precursor in the synthesis of various heterocyclic compounds with potential therapeutic applications, particularly in oncology.[2][7]
Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives with Anticancer Activity
1,1,1-Trifluoro-2,4-pentanedione is a key reagent in the synthesis of 2-alkylcarbonyl- and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives.[5][8] These compounds have been evaluated for their in vitro antitumor activity against a panel of human cancer cell lines, with some derivatives showing significant cytotoxic effects.[8] The anticancer activity of these derivatives is influenced by the substituents on the carbonyl group.[1][8]
Experimental Protocol: Synthesis of 2-Alkylcarbonyl- and 2-Benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide Derivatives
While a detailed, step-by-step protocol is found in the cited literature, a general procedure involves the reaction of a substituted benzofuroxan with a β-diketone, such as 1,1,1-Trifluoro-2,4-pentanedione, in the presence of a suitable solvent and catalyst. The resulting quinoxaline 1,4-di-N-oxide can then be purified using standard chromatographic techniques.
Caption: Synthetic workflow for quinoxaline derivatives.
The mechanism of action for some of these quinoxaline 1,4-di-N-oxides is believed to involve the generation of reactive oxygen species (ROS) through redox cycling, leading to DNA damage and cell death.[6]
Synthesis of Bioactive Pyrazole Derivatives
The 1,3-dicarbonyl moiety of 1,1,1-Trifluoro-2,4-pentanedione is an ideal precursor for the synthesis of pyrazole derivatives.[4] Pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][9][10] The synthesis of trifluoromethyl-substituted pyrazoles is of particular interest, as the CF₃ group can enhance metabolic stability and binding affinity.[11]
Experimental Protocol: General Synthesis of Pyrazoles from β-Diketones
A common method for pyrazole synthesis is the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] The specific reaction conditions, such as solvent and temperature, can be optimized to improve yields and purity.
Caption: General workflow for pyrazole synthesis and evaluation.
Some synthesized pyrazole derivatives have been shown to induce apoptosis in cancer cells and may interact with the microtubular cytoskeletal system.[12]
Formation of Metal Chelates
1,1,1-Trifluoro-2,4-pentanedione readily forms stable complexes with a variety of metal ions.[13][14] These metal chelates have applications in areas such as catalysis and materials science. The synthesis of these complexes is typically straightforward.
Experimental Protocol: Preparation of Transition Metal Complexes
A general procedure involves dissolving the metal salt (e.g., nitrate or chloride) in a suitable solvent, followed by the addition of 1,1,1-Trifluoro-2,4-pentanedione and a base to facilitate deprotonation and chelation. The resulting metal complex can then be isolated by filtration or extraction.[13][14]
Conclusion
1,1,1-Trifluoro-2,4-pentanedione is a valuable and versatile building block for the synthesis of a wide range of bioactive molecules. Its unique properties, conferred by the trifluoromethyl group, make it a key component in the development of novel therapeutic agents, particularly in the field of oncology. The synthetic routes to quinoxaline and pyrazole derivatives outlined in this guide provide a foundation for further research and drug discovery efforts. The straightforward formation of metal chelates also opens avenues for its use in catalysis and materials science. This guide serves as a technical resource for scientists and researchers looking to explore the potential of this important fluorinated compound.
References
- 1. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of new 2-arylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives and their reduced analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metal Complexes of Trifluoropentanedione. An Experiment for the General Chemistry Laboratory - Dialnet [dialnet.unirioja.es]
